Pradimicin FB
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Overview
Description
Pradimicin FB is a complex glycosidic antibiotic that exhibits potent antifungal activity against a wide range of fungi. It was first isolated from the fermentation broth of Actinomadura hibisca in 1988. Since then, extensive research has been carried out to understand its synthesis, mechanism of action, and potential applications in the field of medicine and agriculture.
Scientific Research Applications
Antifungal Properties
- Pradimicins, including Pradimicin FB, have shown broad-spectrum in vitro antifungal activity against various pathogens like Candida spp., Cryptococcus neoformans, Aspergillus spp., and more. They act by binding to D-mannosides of fungal cell walls, disrupting cell membrane integrity (Walsh & Giri, 2005).
Antiviral Activities
- Pradimicin A, closely related to Pradimicin FB, has been researched as a potential treatment for infections with highly glycosylated viruses like HIV. It exhibits selective inhibitory activity against HIV by interacting with HIV-1 gp120, preventing virus transmission (Balzarini et al., 2006).
Anticancer Potential
- Pradimicin-IRD, another derivative, has shown anticancer activities in colon cancer cells. It induces DNA damage, apoptosis, and cell cycle arrest, suggesting its potential as a DNA-damaging agent in cancer therapy (Almeida et al., 2019).
Mechanism of Action and Structural Insights
- The mechanism of action of pradimicins, including FB, involves the formation of a ternary complex with D-mannoside and calcium, leading to antifungal effects. The structural uniqueness of pradimicins, featuring a dihydrobenzo[α]naphthacenequinone aglycone, plays a critical role in their biological activities (Kim et al., 2007).
Glycobiology Research
- Pradimicins are unique for their Ca2+-dependent recognition of D-mannose, making them valuable tools in glycobiological research. They serve as natural carbohydrate receptors and offer insights into the mechanisms of carbohydrate recognition (Nakagawa, 2020).
Resistance Mechanisms
- Studies on yeast resistance to pradimicin have revealed insights into the cellular mechanisms of drug resistance. A point mutation in the histidine-containing phosphotransfer protein Ypd1 was found to confer resistance to pradimicin (Hiramoto et al., 2003).
properties
CAS RN |
131426-61-4 |
---|---|
Product Name |
Pradimicin FB |
Molecular Formula |
C35H36N2O15 |
Molecular Weight |
724.7 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C35H36N2O15/c1-10-5-16-22(28(43)19(10)33(47)37-17(9-38)34(48)49)21-14(27(42)32(16)52-35-31(46)30(45)24(36-3)11(2)51-35)8-15-23(29(21)44)26(41)13-6-12(50-4)7-18(39)20(13)25(15)40/h5-8,11,17,24,27,30-32,35-36,38-39,42-46H,9H2,1-4H3,(H,37,47)(H,48,49)/t11-,17-,24+,27+,30+,31-,32+,35+/m1/s1 |
InChI Key |
YLKHGLQUCDIHFA-VKUZSMOCSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |
Other CAS RN |
131426-61-4 |
synonyms |
Pradimicin FB |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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